Cas no 2187469-49-2 (N-[5-Cyclopropyl-1-(1-methylethyl)-1H-pyrazol-4-yl]-2-propenamide)
![N-[5-Cyclopropyl-1-(1-methylethyl)-1H-pyrazol-4-yl]-2-propenamide structure](https://www.kuujia.com/scimg/cas/2187469-49-2x500.png)
N-[5-Cyclopropyl-1-(1-methylethyl)-1H-pyrazol-4-yl]-2-propenamide Chemical and Physical Properties
Names and Identifiers
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- N-[5-Cyclopropyl-1-(1-methylethyl)-1H-pyrazol-4-yl]-2-propenamide
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- Inchi: 1S/C12H17N3O/c1-4-11(16)14-10-7-13-15(8(2)3)12(10)9-5-6-9/h4,7-9H,1,5-6H2,2-3H3,(H,14,16)
- InChI Key: ZXPKDUYXTQEHHL-UHFFFAOYSA-N
- SMILES: C(NC1=C(C2CC2)N(C(C)C)N=C1)(=O)C=C
Experimental Properties
- Density: 1.19±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Boiling Point: 382.5±34.0 °C(Predicted)
- pka: 13.12±0.70(Predicted)
N-[5-Cyclopropyl-1-(1-methylethyl)-1H-pyrazol-4-yl]-2-propenamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7525363-0.05g |
N-[5-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-4-yl]prop-2-enamide |
2187469-49-2 | 95.0% | 0.05g |
$246.0 | 2025-03-10 |
N-[5-Cyclopropyl-1-(1-methylethyl)-1H-pyrazol-4-yl]-2-propenamide Related Literature
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1. Structures of self-assembled n-alkanethiols on gold by reflection high-energy electron diffraction†Mithun Ghosh,Ding-Shyue Yang Phys. Chem. Chem. Phys., 2020,22, 17325-17335
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Shih-Hsuan Hung,Hiroshi Akiba,Osamu Yamamuro,Taisuke Ozaki RSC Adv., 2020,10, 16527-16536
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Jack M. Harrowfield J. Mater. Chem. C, 2021,9, 7607-7614
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Ayrat M. Dimiev,Ayrat Gizzatov Chem. Commun., 2013,49, 2613-2615
Additional information on N-[5-Cyclopropyl-1-(1-methylethyl)-1H-pyrazol-4-yl]-2-propenamide
Introduction to N-[5-Cyclopropyl-1-(1-methylethyl)-1H-pyrazol-4-yl]-2-propenamide (CAS No. 2187469-49-2)
N-[5-Cyclopropyl-1-(1-methylethyl)-1H-pyrazol-4-yl]-2-propenamide (CAS No. 2187469-49-2) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry due to its unique structural properties and potential biological activities. This compound belongs to the pyrazole class of heterocyclic compounds, which are widely recognized for their diverse pharmacological applications.
The molecular structure of N-[5-Cyclopropyl-1-(1-methylethyl)-1H-pyrazol-4-yl]-2-propenamide incorporates a cyclopropyl group and an isopropyl substituent, which contribute to its distinct chemical and biological characteristics. The presence of these functional groups enhances the compound's ability to interact with biological targets, making it a promising candidate for further investigation in drug discovery.
In recent years, there has been a growing interest in pyrazole derivatives due to their potential therapeutic effects. These compounds have been extensively studied for their antimicrobial, anti-inflammatory, and anticancer properties. The specific arrangement of atoms in N-[5-Cyclopropyl-1-(1-methylethyl)-1H-pyrazol-4-yl]-2-propenamide suggests that it may exhibit similar biological activities, although this remains to be fully elucidated through rigorous scientific investigation.
The synthesis of N-[5-Cyclopropyl-1-(1-methylethyl)-1H-pyrazol-4-yl]-2-propenamide involves multi-step organic reactions that require precise control over reaction conditions. The incorporation of the cyclopropyl and isopropyl groups into the pyrazole core necessitates careful selection of reagents and catalysts to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to achieve the desired molecular structure efficiently.
The pharmacological potential of N-[5-Cyclopropyl-1-(1-methylethyl)-1H-pyrazol-4-yl]-2-propenamide has prompted researchers to explore its interactions with various biological targets. Preliminary studies suggest that this compound may inhibit the activity of certain enzymes and receptors involved in pathological processes. For instance, its ability to modulate the activity of kinases and other signaling proteins has been observed in in vitro assays. These findings highlight the compound's potential as a lead molecule for the development of novel therapeutic agents.
The use of computational methods has also played a crucial role in understanding the pharmacological properties of N-[5-Cyclopropyl-1-(1-methylethyl)-1H-pyrazol-4-yl]-2-propenamide. Molecular docking simulations have been employed to predict how this compound interacts with biological targets at the atomic level. These simulations provide valuable insights into the binding affinity and mode of action of the compound, guiding further experimental validation.
In conclusion, N-[5-Cyclopropyl-1-(1-methylethyl)-1H-pyrazol-4-yl]-2-propenamide represents a significant advancement in the field of pharmaceutical chemistry. Its unique structural features and potential biological activities make it an attractive candidate for further research and development. As our understanding of its pharmacological properties continues to grow, this compound holds promise for contributing to the discovery of new treatments for various diseases.
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